Petunidin 3-galactoside

説明

Taxonomic Distribution in Plant Species

The taxonomic distribution of petunidin 3-O-galactoside chloride demonstrates a remarkably broad occurrence across multiple plant families, with particularly high concentrations documented within the Ericaceae family. Within this family, species of the genus Vaccinium have emerged as primary sources of this anthocyanin, with documented occurrence in Vaccinium myrtillus, Vaccinium corymbosum, Vaccinium angustifolium, and Vaccinium padifolium. Quantitative analyses of Vaccinium myrtillus fruit extracts have revealed petunidin 3-O-galactoside concentrations of approximately 21.00 milligrams per gram of dry extract, representing a significant proportion of the total anthocyanin content in these species.

Beyond the Ericaceae family, petunidin 3-O-galactoside chloride has been identified in species belonging to the Berberidaceae family, particularly within the genus Berberis. Documented occurrences include Berberis buxifolia, Berberis darwinii, and Berberis oblonga, where the compound appears alongside other anthocyanin derivatives as part of complex pigment profiles. The presence of this compound in Berberis species suggests its role in providing protective coloration and potentially contributing to defense mechanisms against environmental stressors.

Additional taxonomic records indicate the presence of petunidin 3-O-galactoside in members of the Myrsinaceae family, specifically Ardisia humilis, and even in monocotyledonous species such as Oryza sativa within the Poaceae family. This broad taxonomic distribution suggests that the biosynthetic pathways responsible for petunidin 3-O-galactoside production have evolved independently across multiple plant lineages or represent an ancestral trait that has been conserved across diverse taxonomic groups.

The following table summarizes the documented taxonomic distribution of petunidin 3-O-galactoside chloride across plant families:

Comparative studies examining anthocyanin profiles across different plant tissues have revealed that petunidin 3-O-galactoside chloride typically occurs in conjunction with other anthocyanin compounds, forming complex pigment systems that contribute to the overall coloration patterns observed in fruits, flowers, and other plant structures. In Vaccinium myrtillus, for example, the compound represents one component of a diverse anthocyanin profile that includes galactoside, glucoside, and arabinoside derivatives of multiple anthocyanidins including delphinidin, cyanidin, and malvidin.

Historical Context of Anthocyanin Research

The historical development of anthocyanin research provides essential context for understanding the discovery and characterization of petunidin 3-O-galactoside chloride within the broader framework of plant pigment studies. The term "anthocyanins" was first introduced in 1835 by Ludwig Christian Marquart to describe the blue pigments observed in flowers, marking the beginning of systematic scientific investigation into these compounds. This early nomenclature established the foundation for subsequent research that would eventually lead to the identification and isolation of specific anthocyanin structures, including the petunidin derivatives that are now recognized as significant components of plant pigment systems.

The early twentieth century witnessed groundbreaking contributions from Richard Willstätter, who conducted pioneering work in the isolation and chemical characterization of anthocyanin pigments. Willstätter's investigations established fundamental principles regarding the chemical nature of these compounds and their relationship to other flavonoid structures, providing the conceptual framework that would guide subsequent research efforts. His work demonstrated that anthocyanins represented a distinct class of plant pigments with characteristic spectral properties and chemical behaviors, distinct from other natural colorants such as carotenoids and chlorophylls.

The development of modern analytical techniques during the mid-to-late twentieth century revolutionized anthocyanin research and enabled the precise identification of individual compounds such as petunidin 3-O-galactoside chloride. High-performance liquid chromatography, introduced in the 1960s and refined throughout subsequent decades, provided researchers with the capability to separate and quantify specific anthocyanin structures within complex plant extracts. Mass spectrometry techniques, particularly when coupled with liquid chromatography systems, further enhanced the ability to confirm molecular structures and distinguish between closely related compounds.

Contemporary research efforts have expanded significantly beyond the initial focus on pigment characterization to encompass broader investigations of anthocyanin biosynthesis, biological functions, and potential applications. Studies of anthocyanin biosynthetic pathways have revealed the complex enzymatic processes responsible for the formation of specific glycoside derivatives, including the UDP-galactose:flavonoid 3-O-galactosyltransferase activity that produces galactoside derivatives such as petunidin 3-O-galactoside. These investigations have provided insights into the regulatory mechanisms controlling anthocyanin production and the environmental factors that influence pigment accumulation in plant tissues.

The recognition of anthocyanins as compounds with significant biological activities beyond their role as plant pigments has emerged as a major research theme in recent decades. Studies investigating the antioxidant properties of anthocyanins, including petunidin derivatives, have demonstrated their capacity to neutralize reactive oxygen species and protect cellular components from oxidative damage. These findings have stimulated interest in understanding the mechanisms underlying these protective effects and their potential implications for plant physiology and stress tolerance.

Recent estimates regarding anthocyanin consumption patterns have revealed that daily intake varies considerably across different populations and geographic regions. In the United States, average daily anthocyanin consumption has been estimated at approximately 12.5 milligrams per person, while European populations show higher consumption levels ranging from 18 to 65 milligrams per day. Among the various anthocyanidins contributing to dietary intake, cyanidin, delphinidin, and malvidin represent the most significant components, collectively accounting for approximately 81 percent of total anthocyanin consumption.

The following table presents historical milestones in anthocyanin research development:

特性

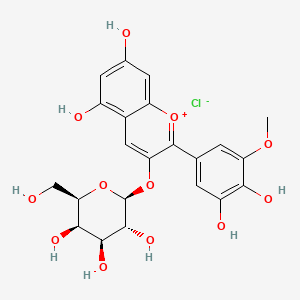

IUPAC Name |

2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-02-9 | |

| Record name | Petunidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用機序

Target of Action

Petunidin 3-O-galactoside chloride is a flavonoid compound that has been found to have antioxidant activity. It is known to target reactive oxygen species (ROS) production in vitro, as well as mitochondrial functions and oxidative stress in vivo.

Mode of Action

Petunidin 3-O-galactoside chloride interacts with its targets by inhibiting the production of reactive oxygen species (ROS), thereby reducing oxidative stress. This interaction results in the modulation of mitochondrial functions, which can lead to a decrease in oxidative stress and inflammation.

Biochemical Pathways

The biochemical pathways affected by Petunidin 3-O-galactoside chloride are primarily related to its antioxidant activity. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can modulate various biochemical pathways that are associated with oxidative stress and inflammation. The downstream effects of this modulation can include a reduction in inflammation and oxidative damage, which can have beneficial effects on health.

Pharmacokinetics

The potential bioactivity of Petunidin 3-O-galactoside chloride depends on its absorption, metabolism, and excretion in the human body.

Result of Action

The molecular and cellular effects of Petunidin 3-O-galactoside chloride’s action primarily involve a reduction in oxidative stress and inflammation. By inhibiting ROS production, Petunidin 3-O-galactoside chloride can reduce oxidative damage at the molecular and cellular levels. This can lead to a decrease in inflammation and potentially provide protection against various chronic diseases.

生化学分析

Biochemical Properties

Petunidin 3-O-galactoside chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is an effective inhibitor of reactive oxygen species (ROS) production, which helps in reducing oxidative stress in cells. Additionally, it inhibits proinflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β), thereby exhibiting anti-inflammatory properties. The compound also interacts with mitochondrial functions, further contributing to its antioxidant effects.

Cellular Effects

Petunidin 3-O-galactoside chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the enzyme tyrosinase, which plays a key role in melanin biosynthesis. This inhibition can affect cell signaling pathways related to melanin production and potentially reduce hyperpigmentation. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular health.

Molecular Mechanism

At the molecular level, Petunidin 3-O-galactoside chloride exerts its effects through several mechanisms. It binds to the catalytic site of tyrosinase, acting as a competitive inhibitor and blocking melanin production. The compound also interacts with various biomolecules to inhibit ROS production and reduce oxidative stress. Additionally, it modulates gene expression related to inflammation and oxidative stress, further contributing to its protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Petunidin 3-O-galactoside chloride can change over time. The compound is stable when stored at the recommended temperature and protected from light. Long-term studies have shown that it maintains its antioxidant and anti-inflammatory properties over extended periods. Its stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light.

Dosage Effects in Animal Models

The effects of Petunidin 3-O-galactoside chloride vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse effects. At higher doses, it may cause toxicity and adverse effects, such as gastrointestinal disturbances and liver damage. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

Petunidin 3-O-galactoside chloride is involved in various metabolic pathways, including those related to antioxidant and anti-inflammatory activities. It interacts with enzymes such as tyrosinase and other oxidases to modulate oxidative stress and inflammation. The compound’s metabolism involves glycosylation, which enhances its stability and bioavailability. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall bioactivity.

Transport and Distribution

Within cells and tissues, Petunidin 3-O-galactoside chloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation are influenced by factors such as pH, temperature, and the presence of other biomolecules. Its distribution within tissues is essential for its bioactivity and therapeutic effects.

Subcellular Localization

Petunidin 3-O-galactoside chloride is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the central vacuole of plant cells, where it contributes to pigmentation and antioxidant activity. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its role in cellular processes and overall bioactivity.

生物活性

Petunidin 3-O-galactoside chloride is a flavonoid compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and practical applications.

Chemical Profile

- Chemical Name: Petunidin 3-O-galactoside chloride

- CAS Number: 28500-02-9

- Molecular Formula: CHClO

- Molecular Weight: 514.864 g/mol

Antioxidant Activity

Petunidin 3-O-galactoside chloride exhibits significant antioxidant properties . Research indicates that it can enhance the activity of intracellular antioxidant enzymes, including superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress in cells .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Petunidin 3-O-galactoside | 132.4 ± 3.7 |

| Cyanidin 3-O-glucoside | 114.2 ± 7.8 |

| Delphinidin | 130.5 ± 2.8 |

Anti-Inflammatory Effects

The compound has been shown to modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. In vitro studies suggest that petunidin can inhibit pathways associated with inflammation, including the NF-κB signaling pathway .

- Inhibition of NF-κB: Petunidin reduces the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.

- Cytokine Modulation: It decreases levels of inflammatory cytokines and promotes apoptosis in inflamed tissues.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of petunidin 3-O-galactoside chloride. It has been observed to impair tumor growth and induce apoptosis in various cancer cell lines, including melanoma and colorectal cancer cells .

Case Studies

- Melanoma Cells: Treatment with petunidin resulted in significant inhibition of B16-F10 murine melanoma cell proliferation.

- Colorectal Cancer: The compound was effective in modulating cell cycle progression and inducing apoptosis through the NF-κB signaling pathway.

Antibacterial Activity

Petunidin has demonstrated antibacterial properties against various strains, including drug-resistant bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) ranging from 0.78 mg/mL to 25.00 mg/mL against tested pathogens .

Table 2: Antibacterial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Klebsiella spp. | 0.78 |

| Acinetobacter baumannii | 25.00 |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C22H23ClO12

- Molecular Weight : Approximately 514.864 g/mol

- Structure : The compound features a galactose sugar moiety linked to the petunidin aglycone via a glycosidic bond, with a chloride ion enhancing its biological activities.

Scientific Research Applications

- Antioxidant Properties

- Anti-inflammatory Effects

- Cellular Mechanisms

Applications in the Food Industry

- Natural Colorant : Due to its vibrant hue, P3GCl is used as a natural food colorant in various products. Its stability and safety profile make it an attractive alternative to synthetic dyes .

- Nutraceutical Ingredient : P3GCl is incorporated into dietary supplements for its health-promoting properties, particularly its antioxidant capacity .

Cosmetic Applications

- Skin Health : The antioxidant properties of P3GCl make it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage and improving overall skin health .

- Hepatocyte Studies

- Food Matrix Interaction

化学反応の分析

Molecular Features Influencing Reactions

-

Core structure : Flavonoid backbone with a chromenylium ion, 3,4-dihydroxy-5-methoxyphenyl group, and galactoside substituent .

-

Reactive sites :

Key Structural Data

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES | COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Hydrogen Bond Donors | 8 | |

| Hydrogen Bond Acceptors | 12 |

Degradative Reactions

-

Glycosidase cleavage : β-Galactosidases hydrolyze the O-glycosidic bond, releasing petunidin aglycone and galactose . This reaction is pH-dependent and accelerates under acidic conditions (e.g., gastric pH) .

Free Radical Scavenging

-

Mechanism : Donates hydrogen atoms from phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) .

-

Key targets : Superoxide (O₂⁻), hydroxyl (·OH), and peroxyl radicals (ROO·) .

Antioxidant Capacity Data

| Assay | Result | Source |

|---|---|---|

| DPPH radical scavenging | IC₅₀ comparable to ascorbic acid | |

| Inhibition of lipid peroxidation | >70% at 50 μM |

Structural Rearrangements

-

Acidic conditions (pH <3) : Stabilizes the flavylium cation (red hue) .

-

Neutral/alkaline conditions (pH 7–8) : Forms quinoidal bases (blue/purple) or chalcones (colorless) .

Spectral Changes

| pH | λₘₐₓ (nm) | Dominant Form |

|---|---|---|

| 1.0 | 520 | Flavylium cation |

| 7.4 | 580 | Quinoidal base |

| 9.0 | 430 | Chalcone |

Binding to Divalent Cations

-

Sites : Ortho-dihydroxyl groups on the phenyl ring (3',4'-OH) .

-

Stoichiometry : Forms 1:1 complexes with Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Chelation Efficacy

| Metal Ion | Stability Constant (log K) |

|---|---|

| Fe²⁺ | 8.2 ± 0.3 |

| Cu²⁺ | 7.9 ± 0.2 |

Enzyme Inhibition

-

Tyrosinase : Competitively inhibits melanogenesis by binding to the enzyme’s copper-active site (Kᵢ = 12 μM).

-

COX-2/NF-κB : Suppresses pro-inflammatory pathways via redox modulation (IC₅₀ = 25 μM in RAW 264.7 macrophages) .

Apoptotic Induction in Cancer Cells

Thermal and Photolytic Pathways

-

Thermal degradation : Half-life of 120 minutes at 90°C in aqueous solution .

-

Light exposure : UV-induced cleavage of the chromenylium ring, forming phloroglucinol derivatives .

Degradation Products

| Condition | Major Products |

|---|---|

| Heat (90°C) | Protocatechuic acid, galactose |

| UV light (254 nm) | Phloroglucinol, syringic acid |

Chromatographic Behavior

類似化合物との比較

Structural Analogs of Petunidin Derivatives

Petunidin 3-O-galactoside chloride belongs to a family of petunidin glycosides differentiated by sugar substituents (Table 1).

Table 1: Structural analogs of petunidin derivatives

Key Differences :

- Sugar specificity : Galactoside and glucoside variants have similar masses but differ in sugar stereochemistry, affecting solubility and interaction with cellular enzymes .

- Occurrence : Glucoside forms are more widespread (e.g., in Camellia flowers ), while galactoside variants are niche (e.g., pitaya peels ).

Comparison with Other Anthocyanins

Petunidin 3-O-galactoside chloride is often compared to anthocyanins with different aglycones or glycosylation patterns (Table 2).

Table 2: Comparison with non-petunidin anthocyanins

Key Findings :

- Color modulation : Petunidin derivatives produce deeper reds compared to cyanidin but less blue than malvidin .

- Developmental regulation : In Bauhinia variegata, petunidin 3-O-galactoside accumulates in later flowering stages alongside malvidin and peonidin galactosides, suggesting coordinated biosynthesis .

- Tissue specificity : Petunidin 3-O-galactoside is peel-specific in pitaya, while cyanidin 3-O-galactoside dominates in pulp .

Physicochemical and Functional Differences

- Stability : Glucoside forms (e.g., petunidin 3-O-glucoside) are more thermally stable than galactosides due to glucose’s stronger hydrogen-bonding capacity .

- Bioactivity : Petunidin glycosides show higher antioxidant activity than their aglycone forms, with galactoside variants exhibiting unique radical-scavenging profiles .

- Enzymatic interactions : UDP-galactose-dependent glycosyltransferases preferentially attach galactose to petunidin in Bauhinia variegata, a trait absent in species producing glucosides .

準備方法

Extraction of Petunidin 3-O-galactoside chloride from Plant Sources

The primary natural source for Petunidin 3-O-galactoside chloride is bilberry (Vaccinium myrtillus) and other anthocyanin-rich berries. The extraction process typically involves the following:

Solvent Extraction: Acidified aqueous alcohol solutions (methanol or ethanol with 0.1% hydrochloric acid) are used to extract anthocyanins from fruit skins or whole berries. For example, fruit skins are soaked in 150 L of methanol (0.1% HCl) at ambient temperature (20-25°C) for 24 hours, repeated twice to maximize extraction yield.

Alternative Solvents: Ethanol may replace methanol for food-grade extracts, and enzymatic additives like lectinase can be incorporated to improve extraction efficiency.

Concentration and Purification Techniques

After extraction, the anthocyanin-containing solutions undergo concentration and purification to isolate Petunidin 3-O-galactoside chloride and related anthocyanins:

Nanofiltration: The combined methanolic extracts are concentrated to about 30% solids using nanofiltration membranes with a molecular weight cut-off around 300 Daltons. This step removes low molecular weight impurities while retaining anthocyanins.

Rotary Evaporation: Further concentration to approximately 5% dry solids is achieved using rotary evaporators under reduced pressure to minimize thermal degradation.

Liquid-Liquid Extraction: The concentrated aqueous solution is mixed with ethyl acetate to remove non-polar impurities. The aqueous phase containing anthocyanins is then separated and residual ethyl acetate is evaporated.

Macroporous Adsorption Resin Purification: A key purification step involves passing the extract through macroporous adsorption resins such as AB-8, D101, or XAD-7HP. These resins adsorb anthocyanins selectively from the acidic aqueous solution. After washing, anthocyanins are eluted using ethanol or acidified organic solvents (e.g., acid aqueous methanol or acetone).

Spray Drying and Final Product Preparation

After purification, the anthocyanin-rich eluate is concentrated and spray-dried to obtain a powdered extract with high anthocyanin content (typically 55%-95% total anthocyanins).

The final product conforms to the European Pharmacopoeia fingerprint for bilberry extracts, ensuring the presence of Petunidin 3-O-galactoside chloride among other anthocyanins.

Analytical Characterization Supporting Preparation

HPLC Analysis: High-performance liquid chromatography (HPLC) with gradient elution (water with 1% phosphoric acid and acetonitrile) and detection at 530 nm is used to identify and quantify Petunidin 3-O-galactoside chloride and other anthocyanins in the extract. Calibration curves with commercial standards enable precise quantification.

Fingerprinting: The European Pharmacopoeia specifies a fingerprint pattern for bilberry anthocyanins, including Petunidin 3-O-galactoside chloride, to ensure extract quality and consistency.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Extraction | Soaking fruit skins in acidified methanol or ethanol | 0.1% HCl, 20-25°C, 24 hours per soak, repeated twice |

| Nanofiltration | Concentration of extract to 30% solids | Membrane cutoff ~300 Da, removes small impurities |

| Rotary Evaporation | Further concentration to 5% solids | Reduced pressure, low temperature to avoid degradation |

| Liquid-Liquid Extraction | Removal of non-polar impurities with ethyl acetate | 1:1 volume ratio, evaporation of residual solvent |

| Adsorption Resin Purification | Adsorption on macroporous resin, elution with ethanol or acidified solvents | Resins: AB-8, D101, XAD-7HP; elution with ethanol or acidified methanol/acetone |

| Spray Drying | Drying of purified extract to powdered form | Produces stable extract with 55%-95% anthocyanin content |

| HPLC Characterization | Identification and quantification | Gradient elution; detection at 530 nm; standards used |

Research Findings and Considerations

The acidic environment (0.1% HCl) during extraction stabilizes the flavylium cation form of anthocyanins, including Petunidin 3-O-galactoside chloride, preventing degradation.

Use of macroporous resins enhances purity and anthocyanin concentration, critical for pharmaceutical and nutraceutical applications.

Nanofiltration and rotary evaporation steps are optimized to minimize thermal and oxidative degradation, preserving antioxidant activity.

The process yields extracts compliant with pharmacopeial standards, ensuring reproducibility and efficacy.

Alternative subcritical extraction methods have been explored but tend to have lower yields and higher complexity, making the described method preferable for industrial scale.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Petunidin 3-O-galactoside chloride in laboratory settings?

- Answer : Synthesis typically involves enzymatic or chemical glycosylation of petunidin aglycone with galactose, followed by purification via preparative HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR to verify galactoside linkage) and high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 520 nm) to assess purity (≥98% as per analytical standards) . Mass spectrometry (MS) is critical for confirming molecular weight (514.87 g/mol) and chloride adduct formation .

Q. How can researchers quantify Petunidin 3-O-galactoside chloride in complex matrices (e.g., plant extracts)?

- Answer : Use HPLC coupled with diode-array detection (DAD) or tandem mass spectrometry (LC-MS/MS) for specificity. Calibrate with certified reference standards (e.g., CAS 28500-02-9) and validate linearity (R² ≥ 0.99) across a concentration range (e.g., 0.1–100 µg/mL). Matrix effects should be minimized via solid-phase extraction (SPE) using C18 cartridges . Internal standards like cyanidin-3-O-glucoside can improve accuracy .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pH-dependent stability of Petunidin 3-O-galactoside chloride?

- Answer : Conduct accelerated stability studies under controlled pH (2.0–7.0) and temperature (4–40°C). Monitor degradation kinetics via UV-Vis spectrophotometry and HPLC, calculating half-life (t₁/₂) and activation energy (Eₐ) using the Arrhenius equation. Include antioxidants (e.g., ascorbic acid) to assess stabilization effects. Storage at -20°C in amber vials is recommended for long-term stability .

Q. How can contradictory reports on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Answer : Systematically evaluate experimental variables:

- Purity : Ensure ≥98% purity to exclude confounding impurities .

- Assay Conditions : Standardize cell culture models (e.g., HepG2 for hepatic studies) and oxidant stressors (e.g., H₂O₂ concentration) .

- Dosage : Perform dose-response analyses (e.g., 1–100 µM) to identify threshold effects.

- Mechanistic Probes : Use ROS scavengers (e.g., N-acetylcysteine) to validate redox modulation pathways .

Q. What advanced techniques elucidate the interaction of Petunidin 3-O-galactoside chloride with cellular receptors?

- Answer : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) to targets like NF-κB or Nrf2. Combine with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate using gene knockout models (e.g., CRISPR-Cas9-modified HEK293 cells) to confirm pathway specificity .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in pharmacological studies?

- Answer : Implement quality control (QC) protocols:

- HPLC Fingerprinting : Compare UV spectra and retention times across batches .

- Bioactivity Screening : Standardize assays (e.g., DPPH radical scavenging) to ensure consistency in IC₅₀ values .

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. What strategies enhance the reproducibility of in vivo studies involving this compound?

- Answer :

- Dosing : Use pharmacokinetic profiling to determine bioavailability and optimal administration routes (oral vs. intraperitoneal).

- Controls : Include vehicle controls and reference compounds (e.g., quercetin for antioxidant benchmarks).

- Ethical Reporting : Follow ARRIVE guidelines for animal studies, detailing sample size justification and randomization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioavailability of Petunidin 3-O-galactoside chloride?

- Answer : Differences often arise from:

- Model Systems : Compare outcomes across in vitro (Caco-2 monolayers), ex vivo (intestinal everted sacs), and in vivo models.

- Formulation : Test with absorption enhancers (e.g., piperine) or nanoencapsulation to improve bioavailability .

- Analytical Sensitivity : Use LC-MS/MS over UV-Vis for low-concentration detection in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。